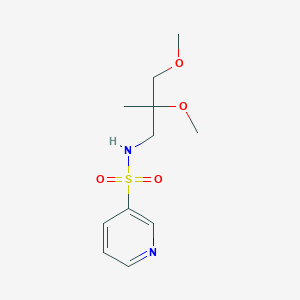
N-(2,3-dimethoxy-2-methylpropyl)pyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2,3-dimethoxy-2-methylpropyl)pyridine-3-sulfonamide” is a complex organic compound that contains a pyridine ring, a sulfonamide group, and a 2,3-dimethoxy-2-methylpropyl group . Pyridinesulfonamide is an important fragment which has a wide range of applications in novel drugs .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as pyridine derivatives have been synthesized using various methods . For instance, nitration of pyridines with nitric acid has been used to produce nitropyridines .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by X-ray crystallography, as is common for similar compounds . The pyridine ring, sulfonamide group, and 2,3-dimethoxy-2-methylpropyl group would all contribute to the overall structure.
Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Pyridine derivatives have been known to undergo a variety of reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure and the functional groups present. Sulfonamides are typically characterized by their -SO2NH2 and/or -SO2NH- groups .
Scientific Research Applications
Supramolecular Structures
- Supramolecular Structures of Isomeric Sulfonamides : A study explored the hydrogen-bonding arrangements in different isomeric sulfonamides, which included a similar pyridine-3-sulfonamide moiety. This research provides insights into the molecular conformations and interactions of such compounds (Kosutić Hulita et al., 2005).
Polymorphism in Pharmaceuticals
- Polymorphism in Pharmaceuticals : Another study investigated the polymorphic crystal structures of R-tamsulosin, a drug used for Benign Prostatic Hyperplasia. This research highlighted the significant role of sulfonamide structures in the formation of different crystal structures, which is crucial for pharmaceutical applications (Nanubolu et al., 2014).
Antiproliferative Agents
- Antiproliferative Agents : A study focused on the design, synthesis, and evaluation of various sulfonamide derivatives as potential antiproliferative agents, particularly against cancer cells. This exemplifies the use of sulfonamide compounds in developing anticancer drugs (Bashandy et al., 2014).
Synthesis Techniques
- Synthesis of Sulfonamides : Research on the synthesis of sulfonamides using zinc chloride as a catalyst was reported, demonstrating the methods of creating sulfonamide compounds for further applications (Yu et al., 2014).
Pharmaceutical Solvates
- Sulfamethazine Solvates : The study of solvates of sulfamethazine, a component of sulfa drugs, with pyridine revealed important insights into the crystal structure and stability of these pharmaceutical compounds (Patel & Purohit, 2017).
Electronic Effects in Complexes
- Electronic Effects in Metal Complexes : Research into the electronic effects of sulfonamide groups in heterodimetallic complexes demonstrated the importance of these compounds in understanding the electronic structure and interactions in metal complexes (Edder et al., 2000).
Reaction Kinetics
- Oxygen Transfer Reactions : A study on the kinetics of oxygen transfer to methyloxo(dithiolato)rhenium(V) complexes involving pyridine N-oxides highlights the role of sulfonamides in understanding complex chemical reactions (Lente & Espenson, 2000).
Catalytic Applications
- Catalytic Applications in Organic Synthesis : Sulfonic acid functionalized pyridinium chloride was synthesized and used as a catalyst for preparing hexahydroquinolines, demonstrating the application of sulfonamide compounds in catalysis (Khazaei et al., 2013).
Redox Behavior
- Electrochemical Studies : The redox behavior of benzenesulfonamide compounds was studied, offering insights into the electrochemical properties of these types of compounds (Asirvatham & Hawley, 1974).
Anticancer and Antimicrobial Agents
- Synthesis and Molecular Docking for Anticancer and Antimicrobial Applications : Novel pyridin-N-ethyl-N-methylbenzenesulfonamides were synthesized and evaluated as effective anticancer and antimicrobial agents, showcasing the potential of sulfonamide derivatives in medicinal chemistry (Debbabi et al., 2017).
Structural Studies
- Crystal Structures of Pyridine Sulfonamides : A comprehensive study of the crystal structures of pyridinesulfonic acid and pyridinesulfonamide, crucial in drugs and pharmaceuticals, provided important structural information relevant to drug design and development (Akiri et al., 2012).
Mechanism of Action
The mechanism of action would depend on the specific application of the compound. Sulfonamides, for example, are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-t dihydropteroate synthetase, allowing them to play a role in treating a diverse range of disease states .
Safety and Hazards
properties
IUPAC Name |
N-(2,3-dimethoxy-2-methylpropyl)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O4S/c1-11(17-3,9-16-2)8-13-18(14,15)10-5-4-6-12-7-10/h4-7,13H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVOHLVXBBBPAPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CN=CC=C1)(COC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Methoxyphenyl)-4-[2-phenyl-2-({[3-(trifluoromethyl)benzoyl]oxy}imino)ethyl]piperazine](/img/structure/B2859740.png)
![2-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methylthio]-6-phenyl-1H-pyrimidin-4-one](/img/structure/B2859741.png)

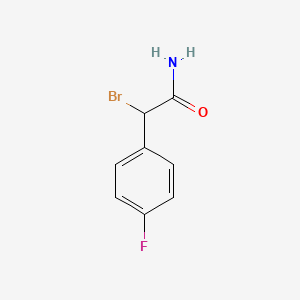


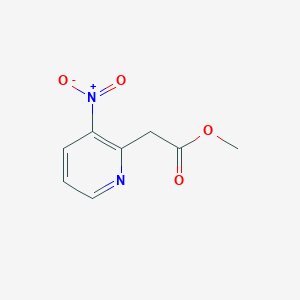
![1-(4-chlorophenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2859749.png)

![2-(7-(4-bromophenyl)-3,8-dioxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2859753.png)
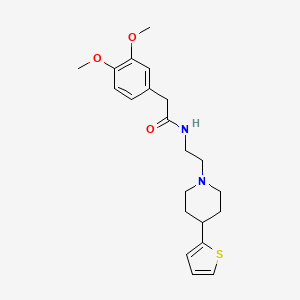
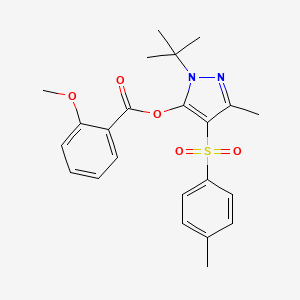
![N-[4-(1-Aminoethyl)phenyl]methanesulfonamide;dihydrochloride](/img/structure/B2859758.png)
